Cas no 2041-15-8 (Cyclohexane-1,3,5-triol)

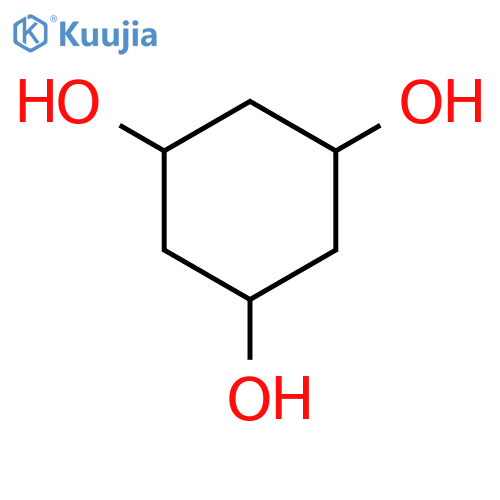

Cyclohexane-1,3,5-triol structure

商品名:Cyclohexane-1,3,5-triol

Cyclohexane-1,3,5-triol 化学的及び物理的性質

名前と識別子

-

- Cyclohexane-1,3,5-triol

- Phloroglucitol

- 1,3,5-Cyclohexanetriol (cis- and trans- mixture)

- 1,3,5-Cyclohexanetriol

- cis 1,3,5-trihydroxycyclohexane

- cis-1,3,5-cyclohexanetriol

- cis-cyclohexane-1,3,5-triol

- cycloxehane-1,3,5-triol

- Hexahydrophloroglucinol

- Phloroglucite

- cis-1,3,5-Trihydroxycyclohexane

- Cis-1,3-5-trihydroxycyclohexane

- FSDSKERRNURGGO-UHFFFAOYSA-N

- (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol

- (1s,3s,5s)-cyclohexane-1,3,5-triol

- cis-Phloroglucitol

- trans-1,3,5-Trihydroxycyclohexane

- NSC25143

- 1,5-Cyclohexanetriol

- FSDSKERRNURG

- A879637

- InChI=1/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2

- AC-10138

- rel-(1s,3s,5s)-Cyclohexane-1,3,5-triol

- SCHEMBL19307787

- DTXSID00942577

- C1051

- 1

- SCHEMBL36515

- FSDSKERRNURGGO-UHFFFAOYSA-

- FS-4315

- 13314-30-2

- NSC-25143

- A-Trihydroxycyclohexane

- C2275

- Phloroglucitol; Cyclohexane-1,3,5-triol

- FT-0764724

- cis,cis-Cyclohexane-1,3,5-triol

- MFCD00043062

- T70973

- AT20064

- FT-0694305

- SB83876

- A,5

- AKOS015960662

- 50409-12-6

- A871571

- AKOS015960232

- cyclohexane-1, 3, 5-triol

- 2041-15-8

- CAA04115

- AKOS006276376

- cis,cis-1,3,5-Cyclohexanetriol

- MFCD00070580

- SCHEMBL19645307

- A,3

- AC-11889

- CS-0453039

- AC-11888

- SCHEMBL1672698

- 1-(4-phenyl-1h-imidazol-2-yl)cyclohexanamine

- SY055154

- I(2)-Phloroglucit

- XH0864

- DB-027679

-

- MDL: MFCD00070580

- インチ: 1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2

- InChIKey: FSDSKERRNURGGO-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C([H])([H])C([H])(C1([H])[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 132.07900

- どういたいしつりょう: 132.079

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 63.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 60.7

じっけんとくせい

- 密度みつど: 1,2 g/cm3

- ゆうかいてん: 108-111 °C(lit.)

- ふってん: 144 °C

- フラッシュポイント: 47°C

- 屈折率: 1.374

- PSA: 60.69000

- LogP: -0.74700

Cyclohexane-1,3,5-triol セキュリティ情報

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39

- リスク用語:R36/37/38

Cyclohexane-1,3,5-triol 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cyclohexane-1,3,5-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1051-5G |

1,3,5-Cyclohexanetriol (cis- and trans- mixture) |

2041-15-8 | >95.0%(GC) | 5g |

¥845.00 | 2023-06-14 | |

| TRC | C997843-100mg |

Cyclohexane-1,3,5-triol |

2041-15-8 | 100mg |

$81.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X67265-5g |

1,3,5-Cyclohexanetriol |

2041-15-8 | ≥95%, | 5g |

¥758.0 | 2023-09-05 | |

| Cooke Chemical | A2560112-25G |

1,3,5-Cyclohexanetriol (<i>cis</i>- and <i>trans</i>- mixture) |

2041-15-8 | >95.0%(GC) | 25g |

RMB 1992.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-5g |

Cyclohexane-1,3,5-triol |

2041-15-8 | 95.0%(GC) | 5g |

¥878.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-1g |

Cyclohexane-1,3,5-triol |

2041-15-8 | 95.0%(GC) | 1g |

¥328.0 | 2023-09-02 | |

| 1PlusChem | 1P003DWW-5g |

Cyclohexane-1,3,5-triol |

2041-15-8 | >95.0%(GC) | 5g |

$98.00 | 2025-02-19 | |

| Ambeed | A128132-1g |

Cyclohexane-1,3,5-triol |

2041-15-8 | 98% | 1g |

$53.0 | 2024-08-03 | |

| A2B Chem LLC | AB57200-1g |

1,3,5-Cyclohexanetriol |

2041-15-8 | 98% | 1g |

$45.00 | 2024-04-20 | |

| A2B Chem LLC | AB57200-5g |

1,3,5-Cyclohexanetriol |

2041-15-8 | >95.0%(GC) | 5g |

$81.00 | 2024-04-20 |

Cyclohexane-1,3,5-triol 関連文献

-

Liang Jian,Hui Zhao,Yuming Dong,Jing Xu,Qinyi Mao,Rong Ji,Zhuying Yan,Chengsi Pan,Guangli Wang,Yongfa Zhu Catal. Sci. Technol. 2022 12 7379

-

2. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863

-

3. Molecular recognition and effects of steric and geometric isomerism. Thermodynamic study of non-bonding interactions in aqueous solutions of cycloalkanolsGiuseppina Castronuovo,Vittorio Elia,Filomena Velleca J. Chem. Soc. Faraday Trans. 1996 92 1149

-

Joanna M. Swarbrick,Samuel Cooper,Geert Bultynck,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 1709

-

5. Solution complexation behaviour of 1,3,5-trioxycyclohexane based ligands and their evaluation as ionophores for Group IA/IIA metal cationsOfer Reany,Stephanie Blair,Ritu Kataky,David Parker J. Chem. Soc. Perkin Trans. 2 2000 623

2041-15-8 (Cyclohexane-1,3,5-triol) 関連製品

- 6995-79-5(trans-1,4-cyclohexanediol)

- 129212-21-1(3,5-Heptanediol,(3S,5S)-)

- 87-89-8(i-Inositol)

- 108-93-0(Cyclohexanol)

- 504-01-8(1,3-Cyclohexanediol)

- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))

- 625-69-4(2,4-Pentanediol)

- 6917-35-7(Cyclohexane-1,2,3,4,5,6-hexaol)

- 931-71-5(cis-1,4-cyclohexanediol)

- 23433-05-8(1,3-Octanediol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2041-15-8)Cyclohexane-1,3,5-triol

清らかである:99%

はかる:25g

価格 ($):164.0